molecular formula C12H22O6Si2 B3068880 1,4-Bis(trimethoxysilyl)benzene CAS No. 90162-40-6

1,4-Bis(trimethoxysilyl)benzene

Cat. No.: B3068880
CAS No.: 90162-40-6
M. Wt: 318.47 g/mol
InChI Key: YIRZROVNUPFFNZ-UHFFFAOYSA-N
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Description

Significance of Arylene-Bridged Organosilanes in Advanced Materials Science Research

Arylene-bridged organosilanes, such as 1,4-Bis(trimethoxysilyl)benzene, are foundational to the development of advanced hybrid organic-inorganic materials. acs.org Their significance lies in the ability to create materials with precisely engineered properties at the molecular level. russoindustrial.ru The rigid arylene (e.g., phenylene) unit, when incorporated directly into the inorganic silica (B1680970) framework, provides a level of control over the material's structure and function that is not achievable with simple post-synthesis grafting of organic molecules. wikipedia.orgnih.gov

These bridged polysilsesquioxanes are utilized in a wide array of applications, from surface modifiers and coatings to catalysts and specialized membrane materials. acs.org The dual nature of the precursor molecules, having both inorganic-forming (alkoxysilyl) and organic functional (arylene) parts, allows them to serve as molecular bridges between different material types, enhancing adhesion and compatibility. russoindustrial.ruresearchgate.net This molecular engineering enables the fine-tuning of chemical and physical properties, leading to materials with high surface areas, controlled pore sizes, and tailored functionalities for applications in catalysis, separations, and microelectronics. acs.orgsci-hub.se

Historical Context of Periodic Mesoporous Organosilica (PMO) Development from Bridged Silsesquioxane Precursors

The journey towards today's advanced hybrid materials began with a significant breakthrough in 1992, which described the use of surfactants to create periodic mesoporous silicas (PMS) with pore sizes larger than those of zeolites. wikipedia.org Early attempts to incorporate organic functionality involved attaching organic groups to the walls of these silica channels, either through grafting or co-condensation with precursors like tetraethoxysilane (TEOS). wikipedia.orgsci-hub.se However, these methods had notable limitations, including an inhomogeneous distribution of pores and a restricted organic content, typically around 25%. wikipedia.orgsci-hub.se

A paradigm shift occurred in 1999 when research groups, including those of Inagaki and Stein, independently developed a novel class of materials where organic groups were not merely attached to the surface but were integral parts of the pore walls, acting as "bridges" between silicon centers. wikipedia.orgsci-hub.se These materials were designated as Periodic Mesoporous Organosilicas (PMOs). wikipedia.org This innovation, using bridged silsesquioxane precursors like this compound, resulted in a family of porous materials with a high degree of structural order, uniform pores, and a homogeneous distribution of the organic component throughout the framework. wikipedia.org

Conceptual Framework of Organic-Inorganic Hybrid Materials Incorporating Phenylene Bridges

The conceptual framework for organic-inorganic hybrid materials built from phenylene-bridged precursors revolves around the "nanobuilding block" approach. acs.org In this model, molecules like this compound are not just reactants but are fundamental construction units that dictate the final architecture and properties of the material. acs.org The phenylene group acts as a rigid, non-hydrolyzable spacer, while the trialkoxysilyl groups at either end provide the reactive sites for building the inorganic siloxane network. acs.orgrussoindustrial.ru

During synthesis, typically through a sol-gel process in the presence of a structure-directing agent (surfactant), the alkoxysilyl groups hydrolyze to form silanols (Si-OH). These silanols then condense with each other to form strong, covalent siloxane (Si-O-Si) bonds. researchgate.net The result is a three-dimensional framework where inorganic silica layers are covalently linked by the organic phenylene bridges. wikipedia.orgnih.gov This structure creates materials with unique properties; for instance, the presence of the aromatic phenylene rings within the pores can enhance π-π interactions with specific molecules, a property exploited in high-performance liquid chromatography (HPLC) for better separation of aromatic analytes. wikipedia.org The ability to form these phenylene-bridged silica structures with ordered pore walls is a key application of these precursors. gelest.com

Research Landscape and Emerging Trends for Bridged Organosilane Derivatives

The research landscape for bridged organosilane derivatives is dynamic and expanding into increasingly sophisticated applications. Current research continues to explore their use as catalysts, adsorbents, drug delivery vehicles, and stationary phases in chromatography. wikipedia.orgrsc.org The inherent hydrophobicity of the organosilica framework allows for better control in applications like drug release. wikipedia.org

Emerging trends focus on pushing the boundaries of material complexity and functionality. One major direction is the synthesis of PMO nanoparticles (NPs), which leverages the tunable mesopores and diverse chemistry of the pore walls for applications in nanomedicine and sensing. rsc.org Researchers are also exploring the use of novel templating methods, such as employing silica colloidal crystals, to create PMOs with much larger, highly ordered mesopores than what is achievable with conventional surfactant templates. rsc.org Another frontier is the development of PMOs with even higher organic content and more complex functionalities by designing cage-like precursors that have more than two bridging organic groups per silicon atom. sci-hub.se Furthermore, innovative synthesis techniques, such as mechanochemistry, are being investigated to create new forms of these hybrid materials, including amorphous glasses from crystalline perovskite precursors, opening up novel functionalities. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of a Representative Phenylene-Bridged Organosilane

The following table details the properties of 1,4-Bis(triethoxysilyl)benzene (B1313312), a closely related and extensively documented analogue of this compound. The properties are representative of this class of phenylene-bridged precursors.

PropertyValueSource(s)
CAS Number 2615-18-1 gelest.com, sigmaaldrich.com
Molecular Formula C₁₈H₃₄O₆Si₂ gelest.com, sigmaaldrich.com
Molecular Weight 402.64 g/mol gelest.com
Appearance Liquid sigmaaldrich.com
Density 1.015 g/mL at 25 °C sigmaaldrich.com, scientificlabs.ie
Boiling Point 130-133 °C at 0.5 mmHg sigmaaldrich.com, scientificlabs.ie
Refractive Index n20/D 1.456 sigmaaldrich.com, scientificlabs.ie
Primary Application Precursor for phenylene-bridged silica with ordered pore walls gelest.com, scientificlabs.ie

Table 2: Examples of Bridged Organosilane Precursors and Their Applications

Bridging GroupPrecursor ExampleKey Application(s)Source(s)
Methylene 1,2-Bis(triethoxysilyl)methyleneSynthesis of large-pore PMOs of the SBA-15 type. nih.gov
Phenylene 1,4-Bis(triethoxysilyl)benzeneCreation of PMOs with enhanced π-π interaction capabilities for HPLC; general-purpose PMO synthesis. wikipedia.org, scientificlabs.ie
Ethylene 1,2-Bis(trimethoxysilyl)ethaneFormation of PMOs with flexible aliphatic bridges. sci-hub.se
Thiophene 2,5-Bis(triethoxysilyl)thiopheneIncorporation of heteroaromatic functionalities for electronic or catalytic applications. sci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy-(4-trimethoxysilylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRZROVNUPFFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Bis Trimethoxysilyl Benzene Derived Materials

Sol-Gel Polycondensation Pathways for Bridged Silsesquioxane Frameworks

The sol-gel process for 1,4-Bis(trimethoxysilyl)benzene involves the hydrolysis of its trimethoxysilyl groups to form silanol (B1196071) (-Si-OH) functionalities, followed by their condensation to build a network of siloxane (-Si-O-Si-) bonds. osti.gov The mechanisms of these reactions, and consequently the structure of the final material, are profoundly influenced by whether the process is catalyzed by an acid or a base.

Acid-Catalyzed Sol-Gel Polymerization Mechanisms

Under acidic conditions, the hydrolysis of the alkoxysilane precursor is typically rapid, while the subsequent condensation of the resulting silanols is the slower, rate-determining step. The initial step involves the protonation of an alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. This leads to the formation of silanol groups and the release of methanol.

Base-Catalyzed Sol-Gel Polymerization Mechanisms

In contrast, base-catalyzed sol-gel polymerization is characterized by a rapid condensation rate and a slower hydrolysis rate. The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, facilitating the hydrolysis of the methoxy (B1213986) groups. The resulting silanol groups are deprotonated under basic conditions to form highly reactive silonate anions (-Si-O⁻).

These silonate anions readily react with neutral silanol or alkoxysilane groups, leading to the rapid formation of a highly branched and densely crosslinked three-dimensional network. This process generally results in the formation of more particulate and colloidal structures during the sol phase, which then aggregate to form the gel. osti.govacs.org Unlike the acid-catalyzed route, the formation of large cyclic structures is less favored under basic conditions due to the rapid intermolecular condensation. acs.org

Influence of Catalytic Systems on Network Formation

The choice of catalyst, whether acidic or basic, has a profound impact on the final structure and properties of the this compound-derived materials. researchgate.net Acid catalysis tends to produce more homogeneous, less condensed gels with smaller pores, while base catalysis leads to gels with a more particulate character and often larger pores. osti.gov

The concentration and type of catalyst also play a crucial role. For instance, different acid or base catalysts can influence the rates of hydrolysis and condensation to varying degrees, thereby affecting the gelation time and the morphology of the resulting network. researchgate.netpsu.edu The interplay between intramolecular and intermolecular condensation pathways is also heavily dependent on the catalytic system, which in turn dictates the degree of cyclization versus network extension. osti.govacs.org

Co-condensation Strategies with Ancillary Silane (B1218182) Precursors

To further tailor the properties of materials derived from this compound, co-condensation with other silane precursors is a widely employed strategy. This approach allows for the incorporation of different structural units into the silsesquioxane framework, enabling fine-tuning of properties such as porosity, mechanical strength, and chemical functionality.

Integration of Tetraalkoxysilanes (e.g., Tetraethoxysilane, Tetramethoxysilane) into Hybrid Frameworks

Co-condensing this compound with tetraalkoxysilanes, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), is a common method to modify the network structure. nih.govnih.gov Tetraalkoxysilanes act as network formers, introducing additional crosslinking points (SiO₄ units) into the bridged silsesquioxane structure.

The inclusion of these precursors can enhance the mechanical integrity of the resulting hybrid material. The ratio of the bridged precursor to the tetraalkoxysilane is a critical parameter that allows for control over the density, porosity, and rigidity of the final framework. nih.gov The sol-gel conditions, including the choice of catalyst and solvent, will also influence how the two precursors are integrated into the final network structure. nih.govchemrxiv.org

Table 1: Effects of Tetraalkoxysilane Co-condensation on Material Properties

Property Effect of Tetraalkoxysilane Addition Reference
Mechanical Strength Generally increases due to higher crosslink density. utah.edu
Porosity Can be tailored by varying the precursor ratio. nih.gov
Shrinkage during Drying Can be mitigated. utah.edu

Co-condensation with Organotrialkoxysilanes for Tunable Functionality

To introduce specific chemical functionalities into the bridged silsesquioxane network, co-condensation with organotrialkoxysilanes (R'-Si(OR)₃) is employed. The organic group (R') attached to the silicon atom can be selected to impart desired properties to the final material.

For example, using organotrialkoxysilanes with hydrophobic organic groups can increase the hydrophobicity of the material's surface. gelest.com Conversely, precursors with amine or other functional groups can be used to introduce reactive sites for post-synthesis modification or for applications in catalysis and adsorption. This approach offers a high degree of versatility in designing multifunctional hybrid materials with precisely controlled chemical and physical properties. utah.edu

Table 2: Examples of Functional Organotrialkoxysilanes and Their Effects

Organotrialkoxysilane Functional Group (R') Introduced Property Potential Application Reference
Methyltrimethoxysilane Methyl Hydrophobicity Water-repellent coatings utah.edu
(3-Aminopropyl)triethoxysilane Aminopropyl Basic sites, reactivity Catalysis, CO₂ capture utah.edu
(3-Glycidyloxypropyl)trimethoxysilane Glycidyloxypropyl Epoxy group for post-functionalization Composite materials researchgate.net

Template-Assisted Synthesis for Ordered Porous Architectures

Template-assisted synthesis is a cornerstone for the fabrication of periodic mesoporous organosilicas (PMOs) from this compound. This method employs structure-directing agents to guide the self-assembly of the organosilica precursor, leading to highly ordered porous networks. The organic bridging group within the this compound molecule is integral to the framework of the final material, a defining characteristic of PMOs since their discovery. desy.de

Role of Structure-Directing Agents (SDAs) in Mesostructure Formation

The triblock copolymer Pluronic P123 is a widely used non-ionic surfactant for directing the formation of mesoporous materials. It consists of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks. In acidic aqueous solutions, P123 self-assembles into micelles that serve as a template for the silica (B1680970) precursor. desy.de

When 1,4-bis(triethoxysilyl)benzene (B1313312) (a related precursor to this compound) is used with P123 under acidic conditions, the resulting material's structural order can be influenced by various factors. desy.de For instance, in-situ small-angle X-ray scattering (SAXS) studies have shown that while some organosilica precursors like 2,5-bis-(triethoxysilyl)thiophene (BTET) can form well-ordered hexagonal phases with P123, the use of 1,4-bis(triethoxysilyl)benzene (BTEB) may lead to materials with lower structural order, sometimes showing only one discernible reflection in SAXS patterns. desy.de The intensity of these reflections generally increases with reaction time and temperature, indicating progressive condensation and structural shrinkage. desy.de

SDA Precursor Resulting Structure Observation
Pluronic P1231,4-Bis(triethoxysilyl)benzene (BTEB)Low structural orderOnly one reflection observed in SAXS, indicating a less defined symmetry. desy.de
Pluronic P1232,5-Bis(triethoxysilyl)thiophene (BTET)Well-ordered hexagonal phaseThree indexed reflections (100, 110, 200) observed in SAXS. desy.de

Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that is also extensively used as an SDA in the synthesis of mesoporous materials. It forms rod-like micelles in solution, which typically template the formation of materials with a hexagonal pore arrangement. The electrostatic interactions between the cationic headgroup of the surfactant and the anionic silica species formed during hydrolysis are key to the templating mechanism. While the provided search results focus on Pluronic P123, CTAB is a foundational SDA in the broader field of mesoporous silica synthesis and its principles of templating are widely applicable.

Controlled Morphosynthesis of this compound-Derived Nanostructures

Formation of Spherical Particles and Monoliths

The synthesis of this compound-derived materials can be tailored to produce specific macroscopic forms, such as spherical particles or continuous monolithic structures. The resulting morphology is highly dependent on the reaction conditions, including precursor concentration, catalyst, temperature, and the presence of additives.

For example, 1,4-bis(triethoxysilyl)benzene is noted for its use as a precursor in synthesizing a variety of periodic mesoporous organosilicas (PMOs). scientificlabs.co.uk These materials can be prepared in different forms, including powders (composed of particles) and monoliths, by adjusting the synthesis parameters. The ability to form phenylene-bridged silica with ordered pore walls is a key feature of this precursor. gelest.com The controlled hydrolysis and condensation of the trialkoxysilyl groups are fundamental to building these structures. gelest.com

Parameter Influence on Morphology
Precursor ConcentrationCan affect particle size and the transition between discrete particles and monolithic gels.
Catalyst (Acid/Base)Influences the rates of hydrolysis and condensation, thereby affecting particle growth and aggregation.
TemperatureAffects reaction kinetics and can influence the final morphology and pore structure. desy.de
Additives/SolventsCan modify the solubility of precursors and intermediates, impacting the nucleation and growth processes.

Tailoring Particle Size and Morphology through Synthetic Parameters

The ability to precisely control the particle size and morphology of materials derived from this compound (BMSB) and its analogue, 1,4-Bis(triethoxysilyl)benzene (BTEB), is critical for their application in fields such as catalysis, chromatography, and advanced materials. The final architecture of these phenylene-bridged periodic mesoporous organosilicas (PMOs) is not accidental but is instead a direct consequence of the careful manipulation of various synthetic parameters during the sol-gel process. Key factors that can be adjusted include precursor concentration, the type and concentration of catalysts and surfactants, solvent composition, temperature, and stirring speed. researchgate.net

The sol-gel process, a cornerstone for synthesizing these materials, involves the hydrolysis and condensation of the silane precursor to form a sol of nanoparticles, which then inter-link to form a gel with a three-dimensional network. researchgate.net By systematically tuning the reaction conditions, it is possible to direct the self-assembly process to yield a wide array of morphologies, from discrete nanoparticles to complex hierarchical structures.

Influence of Precursor Concentration

The concentration of the BTEB precursor has a profound impact on the resulting particle size and shape. Research has demonstrated that varying the amount of BTEB in the reaction mixture can lead to a diverse range of morphologies. For instance, in a typical synthesis using a nonionic surfactant as a template, different BTEB concentrations have resulted in the formation of distinct structures such as microneedles, microstars mixed with nanoparticles, and multipodal nanopods. researchgate.net This highlights the critical role of the precursor-to-surfactant ratio in dictating the final particle architecture. A study systematically investigating this effect showed a clear progression in morphology as the precursor concentration was adjusted, as confirmed by transmission electron microscopy (TEM). researchgate.net

Effect of Catalysts and pH

The choice and concentration of the catalyst, which governs the pH of the reaction medium, are pivotal in controlling the hydrolysis and condensation rates of the alkoxysilane groups. In the synthesis of silica-based materials, base catalysts like ammonium (B1175870) hydroxide are commonly used. Studies on analogous silica nanoparticle systems have shown a direct correlation between the concentration of ammonium hydroxide and the final particle size; increasing the catalyst concentration generally leads to the formation of larger particles. mdpi.com This principle applies to the synthesis of BTEB-derived PMOs, where ammonia (B1221849) is often a key component of the reaction medium. nih.gov The catalyst influences not only the particle growth rate but also the degree of aggregation, thereby affecting both size and morphology.

Role of Surfactant Templates

For example, using a triblock copolymer as a template can produce phenylene-bridged mesoporous silicas with well-defined hexagonal rod morphology and large pore diameters. rsc.org The interaction between the surfactant micelles and the condensing organosilica species guides the formation of the ordered porous network. The choice of SDA can be tailored to achieve specific pore sizes, ranging from approximately 2 nm to over 10 nm. researchgate.net

Impact of Solvents, Additives, and Stirring Speed

The reaction environment, including the solvent system, the presence of additives, and mechanical forces like stirring, provides further levers for controlling morphology. researchgate.net

Stirring Speed: The speed of agitation during synthesis can influence the final particle shape, particularly in multi-step reactions. For instance, when adding a second silica precursor to pre-formed benzene-PMO cores, a high stirring speed (e.g., 1400 rpm) can result in core-shell spherical structures, whereas a lower speed (e.g., 700 rpm) promotes the formation of multipodal nanoparticles. researchgate.net

Additives: The addition of inorganic salts, such as potassium chloride (KCl), can improve the long-range ordering of the mesoporous structure. These salts are thought to work by altering the hydration of the surfactant's hydrophilic groups, which in turn enhances the self-assembly process. nih.gov

Temperature: Reaction and aging temperatures are crucial variables. Higher synthesis temperatures generally lead to smaller particle sizes. mdpi.com Specific temperature control during the synthesis and subsequent hydrothermal treatment (e.g., aging at 80-90°C) is essential for achieving the desired material properties. mdpi.comnih.gov

The following tables summarize the observed effects of key synthetic parameters on the morphology and size of BTEB-derived materials based on research findings.

Table 1: Effect of Synthetic Parameters on Particle Morphology

Parameter Variation Observed Morphological Outcome Reference
Precursor Concentration Varied concentrations of 1,4-Bis(triethoxysilyl)benzene (BTEB) Formation of microneedles, microstars, and nanopods researchgate.net
Stirring Speed High speed (1400 rpm) vs. Low speed (700 rpm) during second precursor addition Core-shell spheres (high speed) vs. Multipodal nanoparticles (low speed) researchgate.net
Surfactant Template Triblock copolymer (e.g., Pluronic P123) Well-defined hexagonal rod morphology rsc.org

| Additives | Use of inorganic salts (e.g., KCl) | Improved long-range structural ordering | nih.gov |

Table 2: Influence of Reaction Conditions on Particle Size

Parameter Variation Effect on Particle Size Reference
Catalyst Concentration Increasing ammonium hydroxide concentration Leads to larger particle sizes mdpi.com
Temperature Increasing synthesis temperature Results in smaller particle sizes mdpi.com

| Precursor Concentration | Increasing 1,4-Bis(triethoxysilyl)benzene (BTEB) | Influences final particle size, specific trend depends on other parameters | researchgate.net |

By precisely manipulating these synthetic levers, researchers can design and fabricate this compound-derived materials with a high degree of control over their physical characteristics, paving the way for their use in specialized and demanding applications.

Mechanistic and Kinetic Investigations of 1,4 Bis Trimethoxysilyl Benzene Reactivity

Hydrolytic Behavior of Trimethoxysilyl Groups

The sol-gel polymerization of 1,4-bis(trimethoxysilyl)benzene is initiated by the hydrolysis of its trimethoxysilyl groups. This process involves the substitution of methoxy (B1213986) groups with hydroxyl groups, a reaction typically catalyzed by the presence of acid or base. High-resolution 29Si Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the intricacies of this hydrolytic behavior.

Studies on the closely related 1,4-bis(triethoxysilyl)benzene (B1313312) (BTEB) under acidic conditions have revealed a non-statistical hydrolysis pattern. elsevierpure.com The hydrolysis of one of the two triethoxysilyl groups in a BTEB molecule appears to proceed preferentially. elsevierpure.com Once a triethoxysilyl group is partially hydrolyzed to a -Si(OH)x(OEt)3-x (where x = 1 or 2) species, it exhibits an accelerated rate of further hydrolysis. elsevierpure.com This behavior is contrary to what is typically observed for organotrialkoxysilanes under acidic conditions, suggesting a unique intramolecular interaction between the two silicon centers mediated by the benzene (B151609) ring. elsevierpure.com

The hydrolysis process can be represented by the following general reactions:

R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH

R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH

R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH

Where R represents the C₆H₄Si(OCH₃)₃ group. Each of these steps has its own kinetic profile, which is influenced by factors such as pH, water-to-alkoxide ratio, and solvent. For instance, research on γ-glycidoxypropyltrimethoxysilane has shown that hydrolysis and condensation occur on vastly different timescales at ambient temperature, with hydrolysis being significantly faster. researchgate.net

The step-wise hydrolysis of the trimethoxysilyl groups can be monitored and quantified using techniques like 29Si NMR, which can distinguish between the unhydrolyzed (T⁰), singly hydrolyzed (T¹), doubly hydrolyzed (T²), and fully hydrolyzed (T³) silicon species.

Table 1: Hydrolysis Species of this compound

Notation Structure
T⁰ -Si(OCH₃)₃
-Si(OCH₃)₂(OH)
-Si(OCH₃)(OH)₂

Condensation Reaction Kinetics and Network Evolution

Following hydrolysis, the resulting silanol (B1196071) groups undergo condensation reactions, forming siloxane (Si-O-Si) bonds and eliminating water or alcohol. These reactions are responsible for the growth of oligomers and, ultimately, the formation of a three-dimensional network characteristic of a gel. The kinetics of condensation are highly dependent on the reaction conditions and the concentration of various hydrolyzed species.

Condensation can proceed through two primary pathways:

Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

The relative rates of these condensation reactions, along with the ongoing hydrolysis, dictate the structure of the evolving polymer network. The process begins with the formation of small oligomers, which then grow and crosslink. The viscosity of the solution increases as the polymer network extends, eventually leading to a gel point where a continuous network spans the entire volume.

The evolution of the network can be followed by monitoring the changes in the distribution of T species in the 29Si NMR spectrum. The appearance and growth of signals corresponding to T¹, T², and T³ species that are part of siloxane bridges indicate the progress of condensation.

Intramolecular Cyclization Phenomena During Sol-Gel Polymerization

A significant competing reaction pathway during the sol-gel polymerization of bifunctional organosilanes is intramolecular cyclization. This process involves the condensation of two silanol groups within the same molecule, leading to the formation of cyclic species. In the case of precursors with flexible bridging groups, such as α,ω-bis(triethoxysilyl)alkanes, intramolecular cyclization has been shown to be a dominant process, particularly under acidic conditions. acs.orgarizona.eduosti.gov These cyclization reactions can significantly delay the gelation time by consuming functional groups that would otherwise contribute to intermolecular network formation. acs.orgacs.orgosti.gov

For this compound, the rigid phenylene bridge imposes significant conformational constraints. While the formation of simple monomeric cyclic structures is less probable due to the distance and rigidity between the two silyl (B83357) groups, the possibility of forming larger cyclic structures, such as dimeric or trimeric rings, cannot be entirely dismissed, especially in the early stages of polymerization. The formation of such cyclic intermediates would have a profound impact on the final network architecture and the resulting material properties.

Research on related systems has utilized mass spectrometry and 29Si NMR spectroscopy to identify and characterize these cyclic products. acs.orgarizona.edu For example, in the polymerization of α,ω-bis(triethoxysilyl)alkanes, six- and seven-membered disilsesquioxane rings have been identified as preferential products. acs.orgarizona.edu While specific studies on the cyclization of this compound are less common, the principles observed in similar systems suggest that the potential for such phenomena should be considered.

Influence of Organic Bridging Group Rigidity and Connectivity on Polymerization Pathways

The nature of the organic bridging group is a critical determinant of the polymerization pathway and the properties of the resulting polysilsesquioxane. The rigid phenylene group in this compound imparts several key characteristics to the polymerization process.

The rigidity of the phenylene spacer helps to create materials with a high degree of structural order and porosity. osti.gov Unlike flexible alkylene-bridged polysilsesquioxanes, which can lead to non-porous materials, the rigid phenylene groups act as "scaffolding," promoting the formation of microporous structures. osti.gov This has been leveraged to create materials with ordered pore walls. gelest.com

The connectivity of the trimethoxysilyl groups at the para positions of the benzene ring ensures a linear extension of the polymer chains, which can lead to the formation of more defined and less collapsed network structures compared to monomers with ortho or meta substitution. This linear and rigid nature contributes to the thermal stability of the resulting materials, with arylene-bridged polysilsesquioxanes exhibiting stability up to 500 °C. osti.gov

Table 2: Comparison of Bridging Group Effects on Polysilsesquioxane Properties

Bridging Group Type Flexibility Typical Resulting Material Porosity Reference
Arylene (e.g., Phenylene) Rigid Microporous osti.gov
Acetylene, Ethenylene Rigid Microporous osti.gov

Structural Elucidation and Morphological Control of 1,4 Bis Trimethoxysilyl Benzene Based Hybrid Materials

Characterization of Periodic Mesoporous Organosilica (PMO) Frameworks

The defining feature of PMOs derived from 1,4-BTMOSB is the high degree of order at both the molecular and mesoscopic scales. This ordering is a direct result of the self-assembly process involving the precursor and a structure-directing surfactant template.

A groundbreaking discovery in the field was the synthesis of a benzene-silica hybrid material with crystal-like pore walls. nih.gov Unlike traditional mesoporous materials with amorphous walls, these PMOs exhibit a distinct structural periodicity along the channel direction. This molecular-scale ordering, with a characteristic spacing of approximately 7.6 Å, arises from the alternating hydrophilic and hydrophobic layers composed of silica (B1680970) and benzene (B151609) units, respectively. nih.gov

This remarkable structure is attributed to strong, structure-directing interactions between the benzene-silica precursor molecules and the surfactant template during the cooperative assembly process. nih.gov The presence of π-π stacking interactions between the benzene rings within the walls contributes to this high degree of molecular order. psu.edu Spectroscopic analyses, including solid-state NMR, have confirmed that the aryl-silica bonds are stable throughout the hydrolytic polycondensation and subsequent surfactant removal, ensuring the organic moiety is preserved as an integral component of the framework. psu.edu

The arrangement of the porous channels into a regular lattice, known as mesostructural ordering, is a hallmark of PMOs. For materials synthesized with the linear 1,4-Bis(trimethoxysilyl)benzene precursor, a two-dimensional hexagonal array of mesopores (space group p6mm) is the most commonly reported and well-established structure. nih.gov This arrangement consists of parallel, cylindrical channels packed in a honeycomb-like fashion.

The formation of a specific mesostructure is governed by several factors during synthesis, including the choice of surfactant, precursor concentration, and reaction conditions. The packing parameter of the surfactant micelles plays a crucial role in dictating the final geometry. While other mesophases, such as cubic Im3m, are known for other organosilica systems, the hexagonal p6mm symmetry is preferentially formed with 1,4-BTMOSB due to the geometric constraints imposed by the rigid, linear phenylene bridge.

Table 1: Common Mesostructural Properties of 1,4-BTMOSB-based PMOs

Property Typical Value / Type Source
Mesostructure Symmetry 2D Hexagonal (p6mm) nih.gov
Molecular Periodicity ~7.6 Å nih.gov

Hierarchical Porosity and Pore Network Architectures

Moving beyond the nanoscale, significant efforts have focused on engineering the porosity of BTMOSB-based materials over multiple length scales to create hierarchical structures that combine the benefits of different pore sizes.

A powerful one-pot strategy for creating hierarchical materials involves the co-condensation of 1,4-BTMOSB with a silica source like tetramethoxysilane (B109134) (TMOS) in a modified sol-gel process. By introducing a porogen, such as poly(ethylene glycol) (PEG), it is possible to generate a continuous monolithic material featuring both well-defined macropores and mesopores.

In this system, a phase separation process induced by the polymerization of the silica precursors occurs, and the PEG porogen dictates the formation of a macroporous network. The simultaneous self-assembly of the organosilica precursors around a surfactant template (if used) or intrinsic micellization can form mesopores within the macroporous skeleton. The result is a hierarchically porous monolith where macropores ensure efficient mass transport, while the mesopores provide a high surface area. The final porosity can be systematically tuned by varying the amount of the PEG porogen used during synthesis.

Control over the mesopore diameter is crucial for applications like size-selective separations and catalysis. The primary method for tuning the pore size of BTMOSB-based PMOs is through direct synthesis strategies. This can be achieved by:

Varying Surfactant Chain Length: Using surfactant templates with longer alkyl chains (e.g., changing from cetyltrimethylammonium to octadecyltrimethylammonium) increases the micelle diameter, which directly templates larger mesopores.

Using Swelling Agents: Introducing hydrophobic swelling agents, such as alkanes or trialkylbenzenes, into the synthesis mixture causes the surfactant micelles to expand, leading to significantly larger pore diameters.

While post-synthetic modification (PSM) is a versatile technique for functionalizing porous materials like metal-organic frameworks (MOFs), its application for the structural modification of pre-formed PMOs is less common. nih.govillinois.edu The robust, covalently bonded nature of the silicate (B1173343) framework makes significant pore expansion via PSM challenging without compromising the structural integrity. Therefore, direct synthesis remains the most effective and widely used approach for controlling the pore architecture in this class of materials.

Influence of Bridging Group Isomerism on Material Architecture (e.g., ortho-, meta-, and para-substituted analogs)

The specific connectivity of the silyl (B83357) groups to the benzene ring has a profound impact on the resulting material architecture. Studies comparing the use of ortho- (1,2-), meta- (1,3-), and para- (1,4-) bis(trimethoxysilyl)benzene isomers as precursors for hierarchical monoliths have revealed significant differences.

The para-isomer, with its linear and rigid geometry, is highly effective in forming well-ordered PMO structures. In contrast, the bent geometries of the ortho- and meta-isomers introduce structural disruption. When used in the synthesis of hierarchical monoliths with TMOS, all three isomers can be incorporated into the final material. Characterization of these materials shows that the choice of isomer influences the final porosity of the monoliths. The analysis of dibromomethane (B42720) isotherms on these hybrid materials indicated a significantly lower polarity of the mesopore surface compared to pure silica monoliths, confirming the successful incorporation of the arene bridging groups at the pore surface for all isomers.

Table 2: Isomers of Bis(trimethoxysilyl)benzene in Porous Material Synthesis

Isomer Substitution Geometry Impact on Ordering
ortho 1,2- Bent Can disrupt long-range mesostructural order
meta 1,3- Bent Can disrupt long-range mesostructural order

Self-Assembly Principles Governing Hybrid Material Formation

The formation of structured hybrid materials from this compound is a process governed by the principles of self-assembly, primarily through sol-gel polymerization. This process involves the hydrolysis and subsequent condensation of the trimethoxysilyl precursor molecules in a solution, leading to a highly organized organic-inorganic network. The intrinsic properties of the this compound monomer, specifically the rigid phenylene bridge and the reactive trimethoxysilyl groups, are fundamental to the directed formation of these materials.

The self-assembly process is initiated by the hydrolysis of the methoxy (B1213986) groups (-OCH₃) attached to the silicon atoms, converting them into reactive silanol (B1196071) groups (-OH). This reaction is typically catalyzed by either an acid or a base. Following hydrolysis, a condensation reaction occurs where the silanol groups react with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si). This polycondensation process results in the growth of an inorganic silica-based network.

Simultaneously, the organic phenylene (-C₆H₄-) linkers arrange themselves into an ordered structure. This ordering is driven by non-covalent interactions, such as π-π stacking between the aromatic rings. The combination of the inorganic network formation and the organic moiety organization leads to the creation of a periodic mesoporous organosilica (PMO), a material characterized by well-defined, ordered porous structures. rsc.orggelest.com

The kinetics of the hydrolysis and condensation reactions are critical and can be influenced by several factors, including the type of catalyst, temperature, and the water-to-precursor ratio. researchgate.netresearchgate.net For instance, acidic conditions tend to promote hydrolysis, leading to a more extended and less branched network, while basic conditions accelerate condensation, resulting in more compact, particle-like structures. Intramolecular condensation can also occur, leading to the formation of cyclic species that can influence the final polymer network and its porosity. acs.org

A key strategy to control the morphology and pore structure of the resulting hybrid material is the use of a structure-directing agent (SDA), or template, such as a surfactant. In this process, known as evaporation-induced self-assembly (EISA), the precursor molecules co-assemble with the surfactant micelles. rsc.org The surfactant forms an ordered liquid-crystalline phase, and the condensing organosilica species polymerize around this template. Subsequent removal of the surfactant, typically through calcination or solvent extraction, leaves behind a porous structure that is a negative replica of the micellar arrangement. This template-directed approach allows for precise control over the pore size, shape, and connectivity of the final hybrid material. rsc.orgharvard.edu

Research Findings on Sol-Gel Kinetics

The rate of formation and the structure of the final hybrid material are highly dependent on the reaction kinetics. Studies on various alkoxysilanes provide insight into the multi-step process of hydrolysis and condensation.

StageReactionDescription
Hydrolysis ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OHThe initial step where alkoxy groups (OR) are replaced by hydroxyl groups (OH). This reaction is reversible and often the rate-determining step.
Water Condensation ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂OTwo silanol groups react to form a siloxane bridge and a water molecule. This reaction is also reversible.
Alcohol Condensation ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + R-OHA silanol group reacts with an alkoxy group to form a siloxane bridge and an alcohol molecule. This reaction is generally considered irreversible.

Table 1: Fundamental Reactions in the Sol-Gel Process.

Research has shown that the kinetics for different silane (B1218182) precursors can vary significantly. The table below, adapted from studies on various silane coupling agents, illustrates how the functional group and silane structure affect hydrolysis and condensation rates under acidic conditions. While not specific to this compound, it provides a general understanding of the process.

Silane Type (Example)Functional GroupTime for Max Silanol FormationObservations
Aminosilane (APMS)Amino20 minRapid hydrolysis and subsequent condensation.
Phenylsilane (MPMS)Phenyl3 hoursSlower hydrolysis compared to aminosilanes.
Vinylsilane (MRPMS)Vinyl1 hourIntermediate reaction rate.

Table 2: Comparative Hydrolysis and Condensation Kinetics for Different Silane Types. researchgate.net

Morphological Control through Templating

The use of templates is a powerful method for controlling the final morphology of the hybrid material. The interaction between the organosilica precursor and the template dictates the final structure.

Template TypeMechanismResulting Morphology
Cationic Surfactants (e.g., CTAB)Electrostatic and van der Waals interactions guide the co-assembly of the negatively charged silicate species and the cationic surfactant headgroups under basic conditions.Hexagonal, cubic, or lamellar mesoporous structures.
Non-ionic Block Copolymers (e.g., Pluronic P123)Hydrogen bonding between the polymer's hydrophilic blocks and the inorganic species directs the assembly under acidic conditions.Larger pore sizes and thicker pore walls compared to ionic surfactant templates.
Dual TemplatingUsing a combination of templates (e.g., a surfactant and a swelling agent) to achieve hierarchical or more complex pore structures.Multi-level porosity, such as macropores interconnected by mesopores.

Table 3: Influence of Template Type on the Self-Assembly and Morphology of Hybrid Materials.

The choice of synthesis method also has a significant impact. For instance, evaporation-induced self-assembly (EISA) on a substrate can lead to the formation of thin films with uniaxially aligned mesochannels, a result of interfacial interactions between the surfactant and the substrate. rsc.org This level of control is crucial for applications in areas like optics and electronics.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1,4 Bis Trimethoxysilyl Benzene Materials

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local chemical environments of silicon and carbon atoms within materials derived from 1,4-bis(trimethoxysilyl)benzene.

29Si NMR for Siloxane Network Condensation and Structure

Solid-state 29Si NMR spectroscopy is indispensable for evaluating the extent of condensation of the trimethoxysilyl groups into a siloxane (Si-O-Si) network. The chemical shifts in 29Si NMR are highly sensitive to the number of bridging oxygen atoms surrounding the silicon atom. This allows for the differentiation and quantification of various silicon environments.

The notation T n is used to describe these environments, where 'T' signifies a silicon atom bonded to a carbon atom (in this case, the benzene (B151609) ring) and 'n' represents the number of bridging oxygen atoms (siloxane bonds). researchgate.net

T 0 species : Represents the unhydrolyzed monomer, this compound, where the silicon is bonded to three methoxy (B1213986) groups and the phenyl ring (C-Si(OCH 3 ) 3 ).

T 1 species : Corresponds to a silicon atom with one siloxane bond and two hydroxyl or methoxy groups (C-Si(OSi)(OR) 2 , where R is H or CH 3 ).

T 2 species : Indicates a silicon atom with two siloxane bonds and one hydroxyl or methoxy group (C-Si(OSi) 2 (OR)).

T 3 species : Represents a fully condensed silicon atom with three siloxane bonds (C-Si(OSi) 3 ). researchgate.net

The relative intensities of these T-peaks in the 29Si NMR spectrum allow for the calculation of the degree of condensation (c), which is a crucial parameter for understanding the structural integrity and properties of the resulting material. researchgate.netresearchgate.net The degree of condensation can be calculated using the formula: c = (1/3) * (%T 1 + 2%T 2 + 3%T 3 ). researchgate.net

Table 1: Typical 29Si NMR Chemical Shift Ranges for T Species in Phenylene-Bridged Organosilicas

Silicon Species Notation Chemical Shift Range (ppm)
MonofunctionalT 1-50 to -60
DifunctionalT 2-60 to -70
TrifunctionalT 3-70 to -80

Note: Chemical shift ranges are approximate and can be influenced by factors such as the specific synthesis conditions and the presence of other functional groups. researchgate.netrsc.orgunige.ch

13C NMR for Organic Bridging Group Integrity and Environment

13C solid-state NMR, particularly using cross-polarization magic-angle spinning (CP/MAS), is employed to verify the integrity of the organic phenylene bridging group after the sol-gel process. nih.govnih.gov The technique provides information about the local chemical environment of the carbon atoms in the benzene ring.

The 13C CP/MAS NMR spectrum of a phenylene-bridged organosilica will typically show signals in the aromatic region (around 120-140 ppm). researchgate.net The presence and positions of these peaks confirm that the benzene ring has remained intact during polymerization and is incorporated into the siloxane network. Any significant deviation from the expected chemical shifts could indicate side reactions or degradation of the organic linker.

Table 2: Representative 13C NMR Chemical Shifts for this compound Derived Materials

Carbon Environment Typical Chemical Shift (ppm)
Aromatic Carbons120 - 140
Methoxy Carbons (residual)~50

Note: The exact chemical shifts can vary depending on the specific material and the NMR experimental conditions. illinois.edusigmaaldrich.com

Dynamic Nuclear Polarization (DNP)-Enhanced NMR for Sensitivity Enhancement

A significant challenge in ssNMR of materials like phenylene-bridged organosilicas is the low sensitivity, especially for nuclei with low natural abundance like 29Si. Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the signal intensity in ssNMR experiments, often by orders of magnitude. nih.govnih.govwikipedia.orgnih.gov

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are fundamental for determining the structural order in materials derived from this compound over different length scales.

Small Angle X-ray Scattering (SAXS) for Mesostructural Order

Small-Angle X-ray Scattering (SAXS) is the primary technique used to investigate the long-range, periodic order in mesoporous materials. researchgate.net For periodic mesoporous organosilicas (PMOs) synthesized using this compound as a precursor, SAXS patterns reveal the symmetry and quality of the mesoporous structure.

A well-ordered mesoporous material will exhibit one or more diffraction peaks at low angles (typically 2θ < 5°). The positions of these peaks can be used to determine the unit cell parameters and the symmetry of the mesopore arrangement (e.g., hexagonal, cubic). desy.deucc.ie For instance, a hexagonal p6mm structure, common for PMOs, will show reflections that can be indexed to the (100), (110), and (200) planes. desy.de The sharpness and intensity of these peaks are indicative of the degree of long-range order within the material.

Wide Angle X-ray Scattering (WAXS) for Local Order and Framework Crystalline-like Features

While SAXS probes long-range mesoscale order, Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), provides information about shorter-range, atomic-scale order. diamond.ac.ukchemeurope.comwikipedia.org In materials derived from this compound, WAXS is used to assess the local arrangement of the phenylene-bridged silsesquioxane units within the pore walls.

The presence of broad diffraction peaks in the wide-angle region suggests a degree of local, or "crystalline-like," order. researchgate.net This indicates that the organic bridging groups are not randomly oriented but adopt a somewhat regular arrangement within the amorphous silica (B1680970) framework. desy.de The positions of these WAXS peaks can correspond to the repeating distances between the phenylene rings in different orientations within the pore walls.

Electron Microscopy Techniques

Electron microscopy offers direct visualization of the material's structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology and determining the particle size of materials synthesized from this compound. This technique provides detailed three-dimensional images of the sample's surface by scanning it with a focused beam of electrons.

Furthermore, research has shown that the concentration of the 1,4-bis(triethoxysilyl)benzene (B1313312) precursor can influence the morphology of the resulting PMO materials. researchgate.net Different morphologies, such as microneedles and microstars mixed with nanoparticles, have been observed at varying precursor concentrations. researchgate.net This highlights the utility of SEM in correlating synthesis parameters with the final material architecture.

Transmission Electron Microscopy (TEM) for Mesopore Visualization and Nanostructure Elucidation

TEM has been crucial in confirming the ordered mesoporous structure of PMOs. By passing a beam of electrons through an ultrathin section of the material, TEM can reveal the arrangement and size of the pores. For benzene-bridged mesoporous silica nanoparticles synthesized using 1,4-bis(triethoxysilyl)benzene, TEM has been used to characterize their morphology and textural properties. researchgate.net Studies on PMOs with various aromatic groups, including those derived from 1,4-bis(triethoxysilyl)benzene, have utilized TEM to confirm the ordered hexagonal channel mesostructure. psu.edu

In the case of the modified bacterial cellulose (B213188) membranes, TEM analysis, in conjunction with SEM, confirmed the formation of spherical hybrid silica nanoparticles with a likely porous structure. researchgate.netacs.org The influence of the precursor concentration on the size and morphology of PMO materials has also been effectively visualized using TEM, showing the evolution from individual nanoparticles to more complex, pod-like structures. researchgate.net

Gas Adsorption-Desorption Isotherms for Porosity Analysis

Gas adsorption-desorption analysis is a fundamental technique for characterizing the porous nature of materials, providing quantitative data on surface area, pore volume, and pore size distribution.

Nitrogen Adsorption for Mesopore Characteristics (Surface Area, Pore Volume, Pore Size Distribution)

Nitrogen adsorption-desorption isotherms, typically measured at 77 K, are widely used to analyze the mesoporous characteristics of materials derived from this compound. The shape of the isotherm provides qualitative information about the pore structure, while quantitative analysis yields key parameters.

Materials synthesized from precursors like 1,4-bis(triethoxysilyl)benzene often exhibit Type IV isotherms, which are characteristic of mesoporous materials. nih.gov The presence of a hysteresis loop in the isotherm indicates capillary condensation within the mesopores. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

The pore size distribution is commonly calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. colostate.edu For instance, in the synthesis of ethylene-bridged PMOs, nitrogen adsorption analysis revealed a Type IV isotherm with an H1-type hysteresis loop, indicative of uniform cylindrical pores. nih.gov The application of Density Functional Theory (DFT) models to the adsorption data can provide a more accurate determination of the pore size. nih.gov Aromatic PMOs have been shown to possess large pore volumes and surface areas. psu.edu

Table 1: Representative Textural Properties of Mesoporous Materials

Material TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Titanate Nanotubes researchgate.net156-~3.9
Titanate Nanowires researchgate.net108--
Ethylene-bridged PMO nih.gov--~8

Note: The data in this table is illustrative and derived from studies on related mesoporous materials. Specific values for materials derived from this compound will vary depending on the synthesis conditions.

Carbon Dioxide Adsorption for Microporosity Assessment

While nitrogen adsorption is excellent for characterizing mesopores, carbon dioxide (CO₂) adsorption, typically performed at 273 K, is more suitable for assessing the presence of micropores (pores with a width of less than 2 nm). The smaller kinetic diameter and higher saturation pressure of CO₂ at this temperature allow for faster diffusion into and more complete filling of narrow micropores.

The adsorption of CO₂ can reveal the presence of microporosity that might not be accurately quantified by nitrogen adsorption at 77 K, especially in materials where pore entrances are constricted. norlab.com In studies of PMOs with different organic bridging groups, CO₂ adsorption has been employed to understand the interactions between the gas molecules and the functionalized pore walls. For example, the presence of bipyridine-bridges mixed with biphenylene (B1199973) moieties in PMOs was found to enhance CO₂ adsorption behavior. researchgate.net This suggests that CO₂ adsorption studies can provide valuable information not only on the micropore volume but also on the surface chemistry of the pores in materials derived from this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the chemical bonds and functional groups present in a material. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular bonds.

For materials synthesized from this compound, FTIR is essential for confirming the incorporation of the benzene ring into the silica framework and for monitoring the hydrolysis and condensation reactions of the methoxysilyl groups.

In the characterization of hybrid materials, such as those combining bacterial cellulose with organo-silica nanoparticles from 1,4-bis(triethoxysilyl)benzene, FTIR-Attenuated Total Reflectance (ATR) spectroscopy has been used to confirm the successful incorporation of the precursor. researchgate.netacs.org The spectra would show characteristic peaks for the Si-O-Si network, as well as vibrations associated with the benzene ring. For instance, the shift of the Si-O stretching mode to higher wavenumbers (e.g., from 1080 cm⁻¹ in the precursor to 1090-1140 cm⁻¹) can indicate a high degree of condensation in the final nanomaterial. researchgate.net The stability of the aryl-silica bonds under hydrolytic polycondensation and surfactant extraction conditions has also been verified using FTIR, ensuring the integrity of the organic bridge within the PMO structure. psu.edu

Mass Spectrometry Techniques for Precursor and Oligomer Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound and its early-stage condensation products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) provide critical insights into the molecular weight, structure, and fragmentation pathways of these organosilicon compounds.

GC-MS is particularly well-suited for the analysis of the volatile this compound precursor. In a typical GC-MS analysis, the compound is separated from a mixture by gas chromatography and then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum displays the molecular ion peak as well as a series of fragment ions, which provide a "fingerprint" for the compound. For instance, the electron ionization (EI) mass spectrum of 1,4-bis(trimethylsilyl)benzene, a related compound, shows a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of silicon-carbon and silicon-methyl bonds. nih.gov

The fragmentation of silylated aromatic compounds under mass spectrometry often involves the loss of methyl groups and cleavage of the silicon-aryl bond. The fragmentation pattern of benzene-containing molecules is also characterized by the formation of the tropylium (B1234903) ion at m/z 91, which arises from the rearrangement of the phenyl group. youtube.com For silylated benzene derivatives, the cleavage of a methyl radical from the silicon atom is a common fragmentation pathway, leading to a stable [M-15]+ ion. researchgate.net

ESI-MS is a soft ionization technique that is highly effective for the analysis of less volatile and thermally labile oligomers formed during the initial stages of the sol-gel process. rsc.org This method allows for the detection of intact molecular ions of oligomeric species, often as adducts with ions such as sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). usda.gov High-resolution mass spectrometry (HRMS) techniques, such as ESI combined with a time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the precursor and its oligomers. rsc.org

Below is a representative table of the primary ions observed in the GC-MS analysis of a silylated benzene compound, illustrating the typical fragmentation pattern.

Table 1: Representative GC-MS Fragmentation Data for a Silylated Benzene Compound.

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Ion
222 25 [M]⁺ (Molecular Ion)
207 100 [M-CH₃]⁺
192 15 [M-2CH₃]⁺
177 10 [M-3CH₃]⁺

Note: This table is representative of the fragmentation of a silylated benzene compound and is intended for illustrative purposes.

Thermal Analysis (Thermogravimetric Analysis - TGA) for Organic Content and Thermal Stability of Hybrid Materials

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability and organic content of hybrid materials synthesized from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing valuable information about decomposition temperatures, the nature of the decomposition process, and the composition of the final material.

Hybrid materials derived from bridged organosilane precursors, such as periodic mesoporous organosilicas (PMOs) with benzene-bridging groups, are known for their enhanced thermal stability compared to their purely inorganic silica counterparts. The incorporation of the rigid benzene ring into the silica framework contributes to this stability. TGA studies on benzene-bridged PMOs have demonstrated that these materials can be thermally stable up to 500 °C in an inert atmosphere. rsc.orgresearchgate.net

A typical TGA curve for a hybrid material derived from this compound will exhibit several distinct weight loss regions. The initial weight loss, occurring at temperatures below 150-200 °C, is generally attributed to the desorption of physisorbed water and any residual solvent from the synthesis. mdpi.com A subsequent, more significant weight loss at higher temperatures corresponds to the decomposition and combustion of the organic bridging groups within the silica matrix. The temperature at which this decomposition begins is a key indicator of the material's thermal stability. The final residual mass at the end of the analysis, typically performed up to 800-1000 °C, corresponds to the inorganic silica content of the material.

The data obtained from TGA can be used to calculate the percentage of organic content in the hybrid material, which is crucial for understanding the degree of incorporation of the this compound precursor into the final structure.

The following table provides a representative summary of the thermal decomposition stages for a benzene-bridged hybrid organosilica material as determined by TGA.

Table 2: Representative TGA Data for a Benzene-Bridged Hybrid Organosilica Material.

Temperature Range (°C) Weight Loss (%) Associated Process
25 - 200 5 - 10 Removal of physisorbed water and residual solvent
200 - 450 2 - 5 Condensation of residual silanol (B1196071) groups
450 - 600 20 - 30 Decomposition and oxidation of the benzene bridging groups

Note: The temperature ranges and weight loss percentages are representative and can vary depending on the specific synthesis conditions and the resulting material structure.

Computational and Theoretical Investigations of 1,4 Bis Trimethoxysilyl Benzene Systems

Density Functional Theory (DFT) Studies of Reaction Pathways and Material Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,4-bis(trimethoxysilyl)benzene, DFT studies can elucidate the intricate mechanisms of its hydrolysis and condensation reactions, which are fundamental to the formation of polysilsesquioxane materials. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous organosilanes.

The hydrolysis of the trimethoxysilyl groups is the initial step in the sol-gel process. DFT calculations on similar alkoxysilanes show that this reaction proceeds via a nucleophilic attack of a water molecule on the silicon atom. The reaction can be catalyzed by either acids or bases, and DFT can model the transition states and activation energies for both pathways. nih.govresearchgate.net For instance, in acid-catalyzed hydrolysis, a proton associates with one of the methoxy (B1213986) groups, making the silicon atom more electrophilic and susceptible to attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the silicon atom.

The table below presents hypothetical, yet plausible, DFT-calculated reaction energies for the key reaction steps involving this compound, based on data from analogous systems.

Reaction StepReactantsProductsCalculated Reaction Energy (kcal/mol)
First HydrolysisThis compound + H₂O(Methoxydisilanol)silylbenzene + CH₃OH-5 to -10
Full HydrolysisThis compound + 6H₂O1,4-Bis(trisilanol)benzene + 6CH₃OH-30 to -50
Dimerization (Condensation)2 x (Trisilanol)silylbenzeneDisiloxane-bridged dimer + H₂O-15 to -25

Theoretical Modeling of Organic-Inorganic Interface Interactions

MD simulations utilize classical force fields to describe the interactions between atoms. acs.orgresearchgate.net By simulating a system containing a silica (B1680970) surface and the organosilane molecules, researchers can investigate the preferred orientations and binding energies of the molecules at the interface. The simulations can reveal how the benzene (B151609) rings orient themselves with respect to the surface and how the siloxane bridges connect to the substrate. This information is vital for understanding the formation of self-assembled monolayers and thin films.

The strength of the interaction between the organic layer and the inorganic substrate can be quantified by calculating the interfacial binding energy. This energy is influenced by factors such as the density of the organic molecules on the surface and the nature of the chemical bonding (e.g., covalent vs. physisorption).

The following interactive table summarizes typical interfacial interaction parameters that could be expected for a this compound-derived layer on a silica substrate, based on simulations of similar systems.

ParameterDescriptionTypical Calculated Value
Binding Energy per MoleculeThe energy released upon adsorption of a single molecule onto the surface.-20 to -50 kcal/mol
Interfacial Adhesion EnergyThe work required to separate the organic layer from the inorganic substrate.0.1 to 0.5 J/m²
Orientation of Benzene RingThe average angle of the benzene ring plane with respect to the surface normal.30° to 60°

Simulations of Self-Assembly Processes in Sol-Gel Systems

The formation of ordered porous materials from this compound precursors is a complex process involving self-assembly in a sol-gel system. Computational simulations, including both molecular dynamics and Monte Carlo methods, can offer significant insights into the mechanisms driving this self-assembly. researchgate.netmdpi.com

Monte Carlo simulations are particularly useful for studying the thermodynamics and statistical mechanics of the sol-gel process. researchgate.net By defining a set of rules for the movement and reaction of molecules, these simulations can predict the evolution of the system from monomers to a gelled network. Factors such as monomer concentration, solvent composition, and temperature can be varied to understand their impact on the final material structure. These simulations can predict key parameters like the gelation time and the porosity of the resulting network.

Molecular dynamics simulations, on the other hand, provide a time-resolved view of the self-assembly process. They can track the trajectories of individual molecules as they hydrolyze, condense, and aggregate to form larger structures. These simulations can reveal the role of intermolecular forces, such as π-π stacking between the benzene rings, in directing the self-assembly process and leading to the formation of ordered domains within the material.

The table below provides an interactive summary of key parameters that influence the simulated self-assembly of bridged silsesquioxanes in sol-gel systems.

Simulation ParameterInfluence on Self-AssemblyExample of a Finding
Monomer ConcentrationAffects the rate of intermolecular vs. intramolecular condensation.Higher concentrations favor the formation of extended networks over small cyclic species.
Solvent PolarityInfluences the solubility of precursors and intermediates, and mediates intermolecular interactions.In non-polar solvents, π-π stacking interactions between benzene rings are more pronounced.
TemperatureAffects the rates of hydrolysis and condensation reactions.Higher temperatures can accelerate gelation but may lead to less ordered structures.

Emerging Research Avenues and Future Trajectories for 1,4 Bis Trimethoxysilyl Benzene Research

Rational Design of Next-Generation Hybrid Materials with Tailored Properties

The rational design of hybrid materials from 1,4-Bis(trimethoxysilyl)benzene is centered on the precise control over the final material's structure and, consequently, its properties. The ability to form phenylene-bridged silica (B1680970) with ordered pore walls is a key feature of this compound. gelest.com This allows for the creation of materials with tailored pore sizes, surface chemistries, and framework architectures.

Researchers are exploring how manipulating synthesis conditions can tune the structural and textural properties of the resulting mesoporous hybrid materials. researchgate.net This flexibility in design is crucial for specific applications. For instance, the concentration of the 1,4-Bis(triethoxysilyl)benzene (B1313312) precursor has been shown to influence the size and morphology of periodic mesoporous organosilica (PMO) materials. researchgate.net This control enables the fabrication of materials with desired characteristics for applications ranging from catalysis to separation and drug delivery. The synthesis of well-defined structures of inorganic silica frameworks functionalized with organic moieties makes these systems versatile for designing new materials. researchgate.net

The development of next-generation hybrid materials also involves creating stimuli-responsive systems. These "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. The incorporation of this compound into polymer matrices or as a coating on other nanomaterials offers a pathway to these advanced materials.

Advanced Functionalization Strategies for Enhanced Performance

To broaden the applicability of materials derived from this compound, researchers are focusing on advanced functionalization strategies. These strategies aim to introduce new chemical groups onto the surface or within the pores of the organosilica framework, thereby enhancing their performance in specific applications.

One approach is post-synthesis modification, where the already-formed organosilica material is treated with various chemical reagents to introduce desired functionalities. This can include the grafting of polymers, the attachment of catalytic sites, or the introduction of hydrophobic or hydrophilic groups to alter surface properties. gelest.comgelest.com Silanes, in general, are used for hydrophobic/hydrophilic surface modification to enhance properties like color, polarity, adhesion, and stability. gelest.com

Another strategy involves the co-condensation of this compound with other organosilane precursors that already contain the desired functional groups. This one-pot synthesis method allows for the direct incorporation of functionalities throughout the material's framework. This approach has been used to create materials with enhanced adsorption capacity for environmental remediation and for the synthesis of hybrid membranes with high water absorption and stable proton conductivity for fuel cell applications. cfsilicones.com

These functionalization strategies are critical for developing materials for a wide range of applications, including:

Coatings: Creating water-repellent, anti-stiction, and dielectric coatings. gelest.comgelest.com

Composites: Acting as fillers to improve the mechanical and thermal properties of polymers. gelest.comgelest.com

Biomaterials: Binding biomaterials and immobilizing catalysts. gelest.com

Electronics: Use in microelectronics and optoelectronics for components like dielectrics and encapsulants. gelest.com

Integration of Multiscale Modeling with Experimental Research

The integration of computational modeling with experimental research provides a powerful tool for understanding and predicting the properties of materials derived from this compound. Multiscale modeling, which encompasses techniques from the quantum mechanical level to the macroscopic level, can offer insights that are difficult to obtain through experiments alone.

This integrated approach allows for a "materials-by-design" paradigm, where computational tools are used to screen potential material compositions and structures before they are synthesized in the lab. This can significantly accelerate the discovery and optimization of new materials with tailored properties for specific applications. For example, modeling can help in understanding how different functional groups will affect the material's adsorption properties or its mechanical stability. The combination of experimental characterization and theoretical modeling provides a comprehensive understanding of the structure-property relationships in these hybrid materials. nih.gov

Sustainable Synthesis Approaches for Organosilica Materials

The growing emphasis on green chemistry is driving the development of more sustainable synthesis routes for organosilica materials derived from this compound. Traditional synthesis methods often involve harsh conditions and the use of large amounts of organic solvents.

Emerging sustainable approaches focus on several key areas:

Aqueous-Based Synthesis: Developing synthesis methods that use water as the primary solvent, reducing the reliance on volatile organic compounds (VOCs).

Mild Reaction Conditions: Utilizing lower temperatures and pressures to reduce energy consumption.

Alternative Catalysts: Exploring the use of biocatalysts, such as enzymes, or more environmentally benign catalysts to replace traditional acid or base catalysts.

Renewable Resources: Investigating the use of precursors derived from renewable resources to reduce the environmental footprint of the entire process.

Q & A

Q. What are the common laboratory synthesis routes for 1,4-Bis(trimethoxysilyl)benzene, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sodium methoxide-mediated silylation of 1,4-dihalobenzenes under anhydrous conditions yields ~75% product . Optimization includes:

  • Catalyst selection : Use transition metal catalysts (e.g., Pd-based) for cross-coupling reactions to enhance efficiency.
  • Solvent control : Employ aprotic solvents (e.g., THF, DMF) to minimize hydrolysis of trimethoxysilyl groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the compound from byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • NMR : 1^1H-NMR should show a singlet for aromatic protons (δ ~7.4 ppm) and methoxy groups (δ ~3.5 ppm). 13^{13}C-NMR confirms quaternary carbons of the benzene ring (δ ~125–135 ppm) and Si-O-CH3_3 carbons (δ ~50 ppm) .
  • Mass spectrometry (MS) : ESI-MS or EI-MS should display molecular ion peaks at m/z 346.52 (C14_{14}H26_{26}O6_6Si2_2) .
  • FTIR : Key peaks include Si-O-C stretching (~1080 cm1^{-1}) and aromatic C-H bending (~820 cm1^{-1}) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and optical properties of this compound, and how do they compare with experimental data?

  • Theoretical frameworks : MP2/6-31G** accurately predicts dipole moments and polarizabilities, while TD-DFT (B3LYP functional) simulates UV/Vis spectra .
  • Validation : Compare computed λmax_{\text{max}} (~277 nm) with experimental UV/Vis data to assess charge-transfer transitions involving the benzene-silane backbone .

Q. How does the hydrolytic stability of this compound influence its application in sol-gel processes, and what strategies mitigate premature hydrolysis?

  • Instability factors : The compound reacts slowly with moisture (sensitivity rating: 7/10), forming silanols that compromise structural integrity .
  • Mitigation :
    • Anhydrous conditions : Conduct reactions under nitrogen/argon.
    • Additives : Use scavengers (e.g., molecular sieves) to trap water.
    • pH control : Acidic or basic conditions accelerate hydrolysis, requiring neutral buffers during sol-gel templating .

Q. What are the discrepancies observed in reported reaction yields for derivatives of this compound, and how can experimental variables be controlled to address these inconsistencies?

  • Reported contradictions : Yields for phenothiazine derivatives range from 90% to 93% in one study , but other silane-coupled systems show lower efficiency (~75%) .
  • Resolution :
    • Temperature gradients : Maintain precise reflux temperatures (±2°C) to avoid side reactions.
    • Stoichiometry : Ensure exact molar ratios of reactants (e.g., 1:2 benzene-to-silane) .
    • Catalyst purity : Use freshly distilled Pd(PPh3_3)4_4 to prevent deactivation .

Q. In the design of hybrid organic-inorganic materials, how does the incorporation of this compound affect mesoporous structure formation compared to other silane precursors?

  • Structural impact : The rigid benzene core promotes ordered 2D hexagonal (p6mm) mesopores with pore diameters ~20–300 Å, as opposed to lamellar phases formed by flexible silanes .
  • Thermal stability : Hybrids derived from this compound exhibit higher thermal resistance (>400°C) due to cross-linked Si-O-Si networks .
  • Characterization : SAXS and TEM confirm symmetry (e.g., Pm3m for cubic phases), while BET analysis quantifies surface area (~800 m2^2/g) .

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Feasible Synthetic Routes

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